2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, providing the desired product in one step.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as dual-frequency ultrasonication, suggests that scalable and environmentally friendly methods could be developed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the bromobenzyl group.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: Chromene derivatives are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require chromene-based structures.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The bromobenzyl group can also participate in binding interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound is similar in structure but lacks the bromobenzyl group.
Coumarin-3-carboxamide analogues: These compounds have similar chromene structures and exhibit potential pharmacological activities.
Uniqueness: 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromobenzyl group, which can enhance its reactivity and binding interactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.
Properties
IUPAC Name |
(2-bromophenyl)methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-14-7-3-1-6-12(14)10-21-16(19)13-9-11-5-2-4-8-15(11)22-17(13)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENBZKPWQCLJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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